1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

Overview

Description

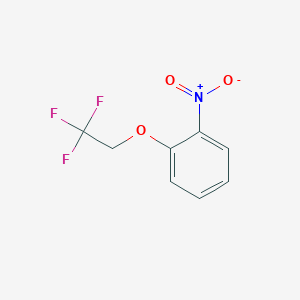

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoroethoxy group (-OCH2CF3) attached to a benzene ring.

Preparation Methods

The synthesis of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of 2-(2,2,2-trifluoroethoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a nitro group and a trifluoroethoxy substituent attached to a benzene ring. Its molecular formula is C9H8F3NO2, with a molecular weight of approximately 221.16 g/mol. The trifluoroethoxy group enhances the compound's solubility in polar solvents and contributes to its stability under diverse chemical conditions.

Synthesis Applications

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is primarily utilized as a building block in organic synthesis. The following are notable synthesis applications:

- Intermediate for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds through various reactions such as nucleophilic substitutions and reductions.

- Functional Group Transformations : The nitro group can be reduced to amines or oxidized to nitroso derivatives, allowing for the modification of the compound's reactivity and properties.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Reduction | Nitro to Amine | 1-Amino-2-(2,2,2-trifluoroethoxy)benzene |

| Oxidation | Nitro to Nitroso | 1-Nitroso-2-(2,2,2-trifluoroethoxy)benzene |

| Substitution | Nucleophilic Substitution | Hydroxy derivatives |

Biological Applications

While specific biological activity data for this compound is limited, compounds with similar structures have been explored for their potential anti-inflammatory and anticancer activities. The electron-withdrawing nature of the trifluoromethyl group may enhance biological activity by influencing the electronic properties of the molecule.

Case Study: Anticancer Activity

Research has demonstrated that related compounds exhibit notable antiproliferative effects against various cancer cell lines. For example, studies on trifluoroethoxy-substituted compounds have shown promising results in inhibiting cancer cell growth .

Industrial Applications

In industrial contexts, this compound is used in the production of specialty chemicals and materials:

- Polymers and Coatings : Its unique properties make it suitable for formulating advanced materials with specific performance characteristics.

- Fungicides : The compound is involved in synthesizing fungicidal agents via its derivatives .

Mechanism of Action

The mechanism of action of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .

The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene: This compound has the nitro group in a different position on the benzene ring, leading to variations in its chemical reactivity and applications.

1-Nitro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group (-CF3) instead of a trifluoroethoxy group, resulting in different physical and chemical properties.

Biological Activity

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C9H8F3NO3

- Molecular Weight : 235.16 g/mol

- IUPAC Name : this compound

This compound features a nitro group and a trifluoroethoxy moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoroethoxy groups exhibit significant anticancer properties. The presence of the trifluoromethyl group has been associated with enhanced potency in inhibiting various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), PC3 (prostate cancer).

- Results : Compounds with similar structures have shown IC50 values in the low micromolar range against these cell lines, indicating potential for further development as anticancer agents .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in tumor growth and proliferation, similar to other nitro-substituted aromatic compounds.

- Induction of Apoptosis : Studies suggest that compounds with trifluoromethyl groups can induce apoptosis in cancer cells through mitochondrial pathways .

- Regulation of Signaling Pathways : It may interfere with critical signaling pathways such as PI3K-AKT and RAS-RAF-MEK-ERK, which are often dysregulated in cancers .

Study 1: Antiproliferative Activity Assessment

A recent study evaluated the antiproliferative effects of several derivatives of this compound on human cancer cell lines. The results demonstrated that:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 12.5 | Enzyme inhibition |

| Compound B | MCF7 | 8.3 | Apoptosis induction |

| Compound C | HCT116 | 15.0 | Signaling pathway modulation |

These findings suggest that structural modifications can significantly impact the biological efficacy of similar compounds .

Study 2: In Vivo Efficacy

In vivo studies using murine models have shown that administering this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted:

- Tumor Volume Reduction : Up to 60% decrease in tumor volume after four weeks of treatment.

- Survival Rates : Increased survival rates among treated mice compared to untreated controls.

This underscores the potential therapeutic applications of this compound in oncology .

Safety and Toxicology

While the biological activity appears promising, it is crucial to assess the safety profile of this compound. Preliminary toxicological evaluations indicate:

- Acute Toxicity : Moderate toxicity observed at high doses.

- Long-term Effects : Ongoing studies are needed to evaluate chronic exposure effects.

Safety data sheets indicate that while the compound is primarily for research purposes, its handling requires caution due to potential health risks .

Properties

IUPAC Name |

1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-4-2-1-3-6(7)12(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJUDLUVULSXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379684 | |

| Record name | 1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87014-28-6 | |

| Record name | 1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.